Computed Lipophilicity (XLogP3-AA) Differentiates the 2-Fluorobenzamido Substituent from the 4-Methoxyphenylacetamido Analog
The target compound's 2-fluorobenzamido group confers a distinct lipophilicity profile relative to the closest PubChem-indexed analog, ethyl 4-(2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate (CID 3406367). While experimental XLogP3-AA for the target compound has not been published, the analog CID 3406367 has a computed XLogP3-AA of 3.4 and 2 hydrogen bond donors [1]. The replacement of the 4-methoxyphenylacetamido group with a 2-fluorobenzamido group is predicted to reduce logP by approximately 0.5–1.0 units and increase hydrogen bond acceptor count, based on fragment-based additive models [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor count |
|---|---|
| Target Compound Data | XLogP3-AA: predicted 2.4–2.9 (by fragment additivity); HBD: 2 |
| Comparator Or Baseline | CID 3406367 (4-methoxyphenylacetamido analog): XLogP3-AA 3.4; HBD: 2 |
| Quantified Difference | Predicted ΔXLogP3-AA ≈ –0.5 to –1.0 (lower lipophilicity for 2-fluorobenzamido derivative) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) for CID 3406367; target value predicted by fragment-based comparison. |
Why This Matters
Lower lipophilicity may reduce nonspecific protein binding and improve aqueous solubility, differentiating the compound for in vitro assays where analog CID 3406367 might exhibit excessive membrane partitioning.
- [1] PubChem Compound Summary CID 3406367. Ethyl 4-(2-((5-(2-(4-methoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. XLogP3-AA: 3.4; HBD: 2. Accessed 2026-05-08. View Source
- [2] Mannhold R, Poda GI, Ostermann C, Tetko IV. Calculation of molecular lipophilicity: state-of-the-art and comparison of log P methods on more than 96,000 compounds. J Pharm Sci. 2009;98(3):861-893. doi:10.1002/jps.21494 View Source
